3-Ethyl-2-oxo-1-phenyl-2,3-dihydro-1H-benzimidazole-5-carbonitrile
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Overview
Description
3-Ethyl-2-oxo-1-phenyl-2,3-dihydro-1H-benzimidazole-5-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxo-1-phenyl-2,3-dihydro-1H-benzimidazole-5-carbonitrile typically involves the condensation of o-phenylenediamine with ethyl cyanoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-oxo-1-phenyl-2,3-dihydro-1H-benzimidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted benzimidazoles, which can further be utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
3-Ethyl-2-oxo-1-phenyl-2,3-dihydro-1H-benzimidazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-oxo-1-phenyl-2,3-dihydro-1H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antifungal and antibacterial properties.
2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Ethylbenzimidazole: Studied for its potential as an anticancer agent.
Uniqueness
3-Ethyl-2-oxo-1-phenyl-2,3-dihydro-1H-benzimidazole-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbonitrile group, in particular, enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological assays .
Properties
CAS No. |
646516-19-0 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-ethyl-2-oxo-1-phenylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H13N3O/c1-2-18-15-10-12(11-17)8-9-14(15)19(16(18)20)13-6-4-3-5-7-13/h3-10H,2H2,1H3 |
InChI Key |
SYDKTBCWWXDOFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C#N)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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